molecular formula C14H18BFO4 B1442176 Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate CAS No. 872459-87-5

Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B1442176
CAS No.: 872459-87-5
M. Wt: 280.1 g/mol
InChI Key: PILMRJXFJLIVFU-UHFFFAOYSA-N
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Description

“Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a boric acid ester intermediate with a benzene ring . It is often used in the organic synthesis of drugs, glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Synthesis Analysis

The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .


Chemical Reactions Analysis

The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction . In addition, the molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 280.1 . It is a solid at room temperature and should be stored in a dry place .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate, a boric acid ester intermediate with benzene rings, has been synthesized and structurally analyzed. Studies have shown the synthesis of this compound through a three-step substitution reaction. The structural confirmation of this compound was achieved using various spectroscopic methods like FTIR, NMR, and mass spectrometry. Additionally, single-crystal X-ray diffraction provided insights into the crystallographic and conformational aspects of the compound. These structures were further validated using density functional theory (DFT), which showed consistency with the crystal structures determined by X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals of this compound were also investigated, revealing some of its physicochemical properties (Huang et al., 2021).

Application in Boronate Ester Synthesis

This compound plays a role in the synthesis of boronate esters, which are crucial intermediates in various chemical reactions. Research has demonstrated the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via palladium-catalyzed borylation of arylbromides. This method proved particularly effective in the borylation of arylbromides bearing sulfonyl groups, highlighting its utility in creating boronate esters under specific conditions (Takagi & Yamakawa, 2013).

Development of Fluorescence Probes

The compound has been instrumental in the development of fluorescence probes, particularly for detecting hydrogen peroxide. Boron esters, including this compound, are considered suitable for hydrogen peroxide detection due to their reactive activity. Studies have involved synthesizing and utilizing derivatives of this compound as part of organic thin-film fluorescence probes. These probes have shown fast deboronation velocity in hydrogen peroxide vapor and enhanced sensing performance, indicating their potential in explosive and peroxide-based compound detection (Fu et al., 2016).

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILMRJXFJLIVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
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Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
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Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
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Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
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Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
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Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

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